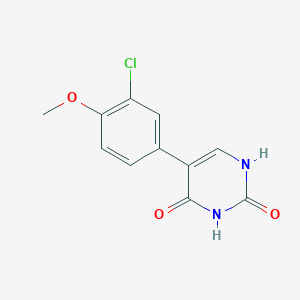![molecular formula C13H13N3O2 B6385802 5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyrimidine, 95% CAS No. 1111113-33-7](/img/structure/B6385802.png)
5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyrimidine, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyrimidine, 95% is an organic compound that has been extensively studied for its medicinal properties. It is a synthetic compound with a molecular weight of 200.3 g/mol. The compound has a melting point of about 121-122°C and is soluble in water. It is also known as 5-[3-(N,N-dimethylaminocarbonyl)phenyl]-2-hydroxypyrimidine, 5-[3-(N,N-dimethylaminocarbonyl)phenyl]-2-hydroxy-4-methylpyrimidine, and 5-[3-(N,N-dimethylaminocarbonyl)phenyl]-2-hydroxy-4-methylpyrimidine-2-one.
Mecanismo De Acción
The mechanism of action of 5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyrimidine, 95% is not yet fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in cell growth, replication, and division. It is also thought to interact with certain proteins, which may explain its anti-inflammatory and anti-tumor activities.
Biochemical and Physiological Effects
5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyrimidine, 95% has been studied for its biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes involved in cell growth, replication, and division. It is also known to interact with certain proteins, which may explain its anti-inflammatory and anti-tumor activities. In addition, it has been found to have anti-viral and anti-bacterial properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyrimidine, 95% in lab experiments include its high purity and low cost. However, its solubility in water is low and it is not very stable in the presence of light or heat. It is also not very soluble in organic solvents, making it difficult to use in certain experiments.
Direcciones Futuras
The future directions for research on 5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyrimidine, 95% include further studies on its mechanism of action, its potential as an anti-cancer agent, and its potential applications in the treatment of other diseases. Further studies could also be conducted to explore its potential as a drug delivery system and to optimize its solubility in organic solvents. Additionally, further research could be conducted to explore the potential of this compound in the development of new drugs and therapies.
Métodos De Síntesis
The synthesis of 5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyrimidine, 95% has been studied extensively. The compound can be synthesized by the reaction of 4-methylpyrimidine-2-one and 3-(N,N-dimethylaminocarbonyl)phenyl magnesium bromide. The reaction is carried out in the presence of a base catalyst such as sodium hydroxide or potassium hydroxide, and the product is purified by recrystallization.
Aplicaciones Científicas De Investigación
5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyrimidine, 95% has been studied for its medicinal properties, particularly for its anti-inflammatory, anti-tumor, and anti-viral activities. It has been studied for its potential applications in the treatment of cancer, HIV, and other diseases. It has also been studied for its potential to inhibit the growth of bacteria and fungi.
Propiedades
IUPAC Name |
N,N-dimethyl-3-(2-oxo-1H-pyrimidin-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-16(2)12(17)10-5-3-4-9(6-10)11-7-14-13(18)15-8-11/h3-8H,1-2H3,(H,14,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZXFLCYGVUVUOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC(=C1)C2=CNC(=O)N=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90686852 |
Source


|
| Record name | N,N-Dimethyl-3-(2-oxo-1,2-dihydropyrimidin-5-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1111113-33-7 |
Source


|
| Record name | N,N-Dimethyl-3-(2-oxo-1,2-dihydropyrimidin-5-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(2,4)-Dihydroxy-5-[5-(methoxycarbonyl)thiophen-3-yl]pyrimidine, 95%](/img/structure/B6385774.png)






![5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyrimidine, 95%](/img/structure/B6385803.png)
![(2,4)-Dihydroxy-5-[4-(N,N-dimethylaminocarbonyl)phenyl]pyrimidine, 95%](/img/structure/B6385810.png)
